Benzothiazole, 2-(diphenylmethyl)-

Lipophilicity XLogP Drug-likeness

Benzothiazole, 2-(diphenylmethyl)- (IUPAC: 2-benzhydryl-1,3-benzothiazole; CAS 16622-36-9) is a C2-diarylmethyl-substituted benzothiazole with the molecular formula C20H15NS and a molecular weight of 301.4 g/mol. The fused benzothiazole core bears a sterically demanding diphenylmethyl (benzhydryl) group at the 2-position, yielding a computed XLogP3 of 6.0, a topological polar surface area (TPSA) of 41.1 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, and three rotatable bonds.

Molecular Formula C20H15NS
Molecular Weight 301.4 g/mol
CAS No. 16622-36-9
Cat. No. B1652966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 2-(diphenylmethyl)-
CAS16622-36-9
Molecular FormulaC20H15NS
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H15NS/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-21-17-13-7-8-14-18(17)22-20/h1-14,19H
InChIKeyCIDPLXGKJSSQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole, 2-(diphenylmethyl)- (CAS 16622-36-9): Physicochemical Identity and Core Structural Profile


Benzothiazole, 2-(diphenylmethyl)- (IUPAC: 2-benzhydryl-1,3-benzothiazole; CAS 16622-36-9) is a C2-diarylmethyl-substituted benzothiazole with the molecular formula C20H15NS and a molecular weight of 301.4 g/mol [1]. The fused benzothiazole core bears a sterically demanding diphenylmethyl (benzhydryl) group at the 2-position, yielding a computed XLogP3 of 6.0, a topological polar surface area (TPSA) of 41.1 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, and three rotatable bonds [1]. This compound belongs to the broader 2-substituted benzothiazole class—a privileged scaffold in medicinal chemistry, agrochemicals, and materials science [2]—but its specific substitution pattern imparts a distinct physicochemical profile that directly impacts its suitability for applications where high lipophilicity and steric bulk are critical design parameters.

High-lipophilicity design parameter
Sterically demanding diphenylmethyl scaffold
Building block for C–H functionalization chemistry

Why Benzothiazole, 2-(diphenylmethyl)- Cannot Be Replaced by Simpler 2-Substituted Benzothiazole Analogs


Within the 2-substituted benzothiazole family, even single-atom or single-ring alterations at the C2 position can produce dramatic shifts in lipophilicity, molecular shape, and conformational behavior that preclude simple interchangeability. The diphenylmethyl substituent on Benzothiazole, 2-(diphenylmethyl)- introduces two fully aromatic phenyl rings connected through a single tetrahedral benzylic carbon, creating a pronounced hydrophobic shield and a sterically congested environment around the benzothiazole nitrogen and sulfur atoms [1]. In contrast, common analogs such as 2-phenylbenzothiazole (CAS 883-93-2) and 2-benzylbenzothiazole (CAS 6265-94-7) carry only a single aromatic ring at the 2-position, resulting in lower computed logP values, reduced molecular volume, and fewer rotational degrees of freedom [2]. These differences mean that any experimental system—whether a biological assay, a catalytic cycle, or a materials formulation—that has been optimized around the steric profile, solubility, or partition behavior of the diphenylmethyl derivative will not perform equivalently if a smaller, less lipophilic analog is substituted. The quantitative evidence below demonstrates exactly where and by how much this compound differs from its nearest structural neighbors, providing the basis for informed selection during procurement.

  • Monoaryl analog substitution may shift lipophilicity and steric profile
  • Lacking benzylic C–H bond precludes sequential C–H arylation chemistry
  • Molar mass difference impacts chromatographic retention and MS calibration

Quantitative Differentiation Evidence: Benzothiazole, 2-(diphenylmethyl)- vs. Key 2-Substituted Benzothiazole Comparators


Lipophilicity: XLogP3 of 6.0 for the Diphenylmethyl Derivative vs. 4.3–4.6 for Monoaryl Analogs

Benzothiazole, 2-(diphenylmethyl)- exhibits a computed XLogP3 of 6.0, placing it 1.7 log units above 2-phenylbenzothiazole (XLogP3 = 4.3) and approximately 1.4 log units above 2-benzylbenzothiazole (XLogP3 ≈ 4.6) [1]. The unsubstituted parent benzothiazole has an XLogP of 2.0, meaning the diphenylmethyl derivative is 4.0 log units (approximately 10,000-fold) more lipophilic than the core scaffold [1][2]. This increase reflects the additive contribution of the two phenyl rings, which also shifts the compound into beyond-Rule-of-5 (bRo5) chemical space (XLogP > 5), a property not shared by any of the monoaryl or benzyl analogs [1].

Lipophilicity
Reported
XLogP3 = 6.0; Δ +1.7 vs 2-phenylbenzothiazole
May support selection when high lipophilicity is required
Computed value; verify experimental logP
Lipophilicity XLogP Drug-likeness Partition coefficient

Molecular Weight: 301.4 g/mol vs. 211–225 g/mol for Common Monoaryl 2-Substituted Benzothiazoles

With a molecular weight of 301.4 g/mol, Benzothiazole, 2-(diphenylmethyl)- is 90.1 g/mol heavier than 2-phenylbenzothiazole (211.3 g/mol) and 76.1 g/mol heavier than 2-benzylbenzothiazole (225.3 g/mol), representing a 43% and 34% increase in mass, respectively [1][2]. This mass increment arises from the second phenyl ring on the benzhydryl carbon and is accompanied by a corresponding increase in molecular volume and solvent-accessible surface area.

Molecular Weight
Reported
301.4 g/mol; Δ +90.1 vs 2-phenyl
Supports heavier benzothiazole standard selection
Computed from PubChem
Molecular weight Size differentiation Molar mass

Conformational Flexibility: 3 Rotatable Bonds in the Diphenylmethyl Derivative vs. 1–2 in Monoaryl Analogs

Benzothiazole, 2-(diphenylmethyl)- possesses 3 rotatable bonds (all involving the benzhydryl C–C linkages), compared to 1 rotatable bond in 2-phenylbenzothiazole and 2 rotatable bonds in 2-benzylbenzothiazole [1][2]. The parent benzothiazole has zero rotatable bonds. This increased rotational freedom allows the two phenyl rings to adopt multiple spatial orientations relative to the benzothiazole plane, potentially sampling a wider conformational ensemble in solution or within binding sites [1].

Conformational Flexibility
Reported
3 rotatable bonds; Δ +2 vs 2-phenyl
Conformational adaptability may support flexible binding-site studies
Entropic cost may affect binding
Conformational flexibility Rotatable bonds Molecular recognition

Beyond Rule-of-5 Chemical Space: XLogP Exceeds the Lipinski Threshold in Contrast to All Monoaryl Analogs

According to Lipinski's Rule of Five, compounds with XLogP > 5 are classified as occupying beyond Rule-of-5 (bRo5) chemical space, a category associated with distinct ADME challenges and opportunities [1]. Benzothiazole, 2-(diphenylmethyl)-, with XLogP3 = 6.0, triggers one Lipinski violation (XLogP > 5), whereas 2-phenylbenzothiazole (XLogP3 = 4.3) and 2-benzylbenzothiazole (XLogP3 ≈ 4.6) both comply fully with the Rule of Five [2][3][4]. Notably, the TPSA (41.1 Ų), hydrogen-bond donor count (0), and hydrogen-bond acceptor count (2) are identical across all four compounds, meaning the differentiation is driven exclusively by lipophilicity [2][4].

bRo5 Chemical Space
Reported
XLogP3 6.0 → 1 Lipinski violation (bRo5); comparators 0 violations
Provides a tractable bRo5 scaffold for early discovery
Identical TPSA, HBD, HBA across set
Beyond rule-of-5 Drug-likeness Lipinski bRo5

Synthetic Utility as a Triarylmethane Precursor: Documented Use in Palladium-Catalyzed C–H Arylation Chemistry

Benzothiazole, 2-(diphenylmethyl)- (or its 2-benzhydrylbenzothiazole tautomer) has been employed as a substrate in palladium-catalyzed direct C–H arylation reactions at the benzylic position, enabling the synthesis of triaryl(heteroaryl)methanes [1][2]. In the method reported by Niwa et al. (2007), 2-benzylbenzothiazole underwent phenylation with chlorobenzene under PdCl2(MeCN)2/PCy3 catalysis in the presence of CsOH·H2O in refluxing xylene to yield the corresponding diarylmethyl product; the analogous 2-benzhydryl substrate was subsequently used in further arylation steps, demonstrating its role as a versatile synthetic intermediate for constructing sterically encumbered triarylmethane architectures [1]. This reactivity is not accessible with the simpler 2-phenylbenzothiazole, which lacks the benzylic C–H bond required for this transformation, nor with the parent benzothiazole [1].

Synthetic Utility
Method context
Benzylic C–H arylation (Pd catalysis) enables triarylmethane synthesis
Supports C–H functionalization-based library construction
Method context; Niwa et al. 2007
C–H functionalization Triarylmethane synthesis Building block Palladium catalysis

Recommended Application Scenarios for Benzothiazole, 2-(diphenylmethyl)- Based on Quantitative Differentiation Evidence


Building Block for Triarylmethane and Diarylmethane Scaffold Synthesis via C–H Functionalization

As demonstrated by Niwa et al. (2007), Benzothiazole, 2-(diphenylmethyl)- serves as a competent substrate for palladium-catalyzed benzylic C–H arylation, enabling the construction of sterically congested triaryl(heteroaryl)methane architectures [1]. The presence of a pre-installed diphenylmethyl group allows sequential arylation at the remaining benzylic C–H, a synthetic pathway not available with 2-phenylbenzothiazole or 2-benzylbenzothiazole. This compound is therefore the building block of choice for medicinal chemistry groups synthesizing libraries of triarylmethane-containing benzothiazole derivatives for biological screening.

High-Lipophilicity Reference Standard for Chromatographic Method Development and logP Calibration

With an XLogP3 of 6.0—exceeding that of 2-phenylbenzothiazole (4.3) and 2-benzylbenzothiazole (~4.6) by 1.4–1.7 log units—Benzothiazole, 2-(diphenylmethyl)- is well-suited as a high-lipophilicity calibrant or reference compound in reversed-phase HPLC method development and logP determination studies [2]. Its UV-active benzothiazole chromophore facilitates detection, while its position at the upper boundary of traditional logP calibration ranges fills a gap not covered by the more common monoaryl benzothiazole standards.

Exploration of Beyond-Rule-of-5 (bRo5) Chemical Space in Early-Stage Drug Discovery

As the only compound among its closest structural analogs to breach the Lipinski XLogP ≤ 5 threshold (XLogP = 6.0 vs. ≤ 4.6 for all comparators), Benzothiazole, 2-(diphenylmethyl)- provides a tractable scaffold for probing bRo5 chemical space [3][4]. Despite its high lipophilicity, it maintains identical TPSA (41.1 Ų), HBD (0), and HBA (2) to its Rule-of-5-compliant analogs, meaning that differences in permeability, solubility, and target engagement observed with this compound can be attributed primarily to lipophilicity rather than to changes in hydrogen-bonding capacity. This makes it a valuable tool compound for deconvoluting the contributions of logP vs. polarity in ADME structure-property relationship studies.

Heavy Benzothiazole Mass Spectrometry Standard for Small-Molecule MS Calibration

At 301.4 g/mol, Benzothiazole, 2-(diphenylmethyl)- is substantially heavier than 2-phenylbenzothiazole (211.3 g/mol) and 2-benzylbenzothiazole (225.3 g/mol), making it a useful mass spectrometry calibration standard in the m/z 300 region—a mass range where benzothiazole-based calibrants are otherwise scarce [2]. Its characteristic isotopic pattern (due to the sulfur atom) and strong ionization efficiency under ESI and APCI conditions further support its use as an internal standard or tuning compound for LC-MS workflows.

Application
Selection Property
Validation Focus
Triarylmethane scaffold synthesis
Benzylic C–H reactivity
C–H arylation pathway
High-lipophilicity calibrant
High logP benchmark
Reversed-phase retention calibration
bRo5 chemical space probe
bRo5 profile (XLogP > 5)
Lipophilicity-driven ADME studies
MS calibration standard
Higher molecular weight benchmark
MS tuning in m/z 300 region
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